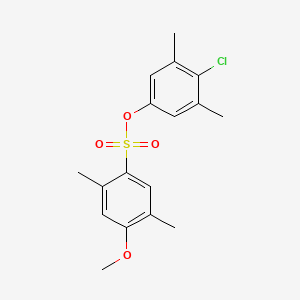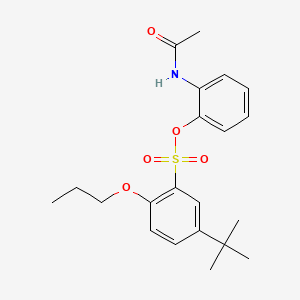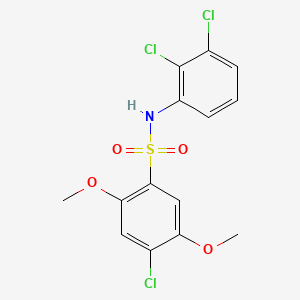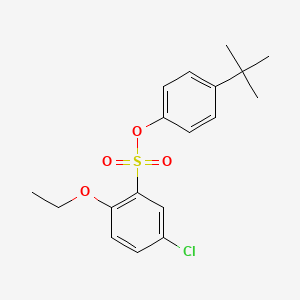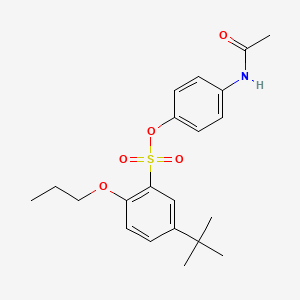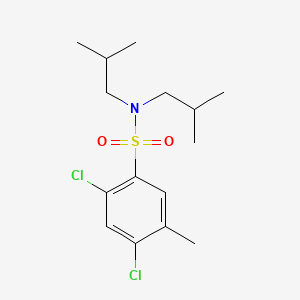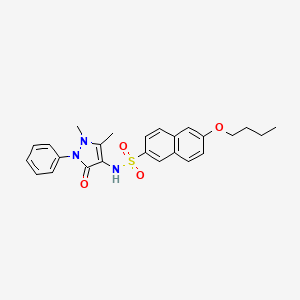
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate, also known as PIPES, is a buffering agent commonly used in scientific research. It is a sulfonic acid buffer that is widely used in biochemical and molecular biology experiments due to its ability to maintain a constant pH over a wide range of temperatures.
Mécanisme D'action
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate acts as a buffer by donating or accepting protons to maintain a constant pH. It has a pKa value of 7.5, which means it can maintain a pH range of 6.1-7.5. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate also has a low UV absorbance, which makes it ideal for use in spectrophotometry and other optical assays.
Biochemical and Physiological Effects:
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is a non-toxic and non-irritating buffer that does not interfere with most biochemical reactions. It has a low affinity for metal ions, which makes it ideal for use in metal-dependent enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also compatible with most biological membranes, making it ideal for use in cell culture media.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has several advantages over other buffering agents, including its ability to maintain a constant pH over a wide range of temperatures and its low UV absorbance. However, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has limitations, including its limited solubility in organic solvents and its low buffering capacity at low pH values.
Orientations Futures
There are several future directions for 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate research. One area of interest is the development of new 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate derivatives with improved solubility and buffering capacity. Another area of interest is the use of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate in drug delivery systems, as it has been shown to enhance the stability and solubility of certain drugs. Additionally, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate may have potential applications in the development of new diagnostic tools and biosensors.
Méthodes De Synthèse
The synthesis of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate involves the reaction between 4-isopropylphenol and diethoxyacetic acid, followed by sulfonation with sulfur trioxide. The final product is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5.
Applications De Recherche Scientifique
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is widely used in scientific research as a buffering agent in various biochemical and molecular biology experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also used in cell culture media to maintain a constant pH and prevent the accumulation of toxic byproducts.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 2,5-diethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5S/c1-6-23-18-13-20(19(24-7-2)12-15(18)5)26(21,22)25-17-10-8-16(9-11-17)14(3)4/h8-14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERDGRKPRKWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




